molecular formula C10H9BrN2O2 B577796 Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1215504-30-5

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B577796
M. Wt: 269.098
InChI Key: USZADKSDVGABGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 . This compound is solid in its physical form .


Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, such as Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate, has been achieved through a two-step one-pot reaction of heterocyclic amines and N, N -dimethylformamide dimethyl acetate with active electrophiles . This protocol provides a simple and practical approach to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields .


Molecular Structure Analysis

The InChI code for Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a solid compound . It has a molecular weight of 269.1 . The compound should be stored in a sealed container at room temperature .

Scientific Research Applications

Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various active agents through palladium-catalyzed Suzuki–Miyaura borylation reactions. This compound has been used in the formation of dimerization products that show potential in anti-cancer and anti-tuberculosis (TB) agents. This reaction pathway demonstrates the significance of ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate in developing medications for serious illnesses like cancer and TB (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Synthesis and Anti-Hepatitis B Virus Activity

This compound has been utilized in synthesizing derivatives with significant anti-Hepatitis B Virus (HBV) activity. The derivatives of ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate demonstrated efficacy in inhibiting the replication of HBV DNA, highlighting its importance in antiviral research (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).

Antiinflammatory Activity

Research has shown that ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate can be used in the synthesis of compounds with antiinflammatory properties. By reacting with various amines, it forms new carboxylic acids that have been evaluated for their antiinflammatory, analgesic, and antipyretic activities. These studies provide insights into the potential of this compound in the development of new anti-inflammatory drugs (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).

Synthesis of Novel Tricyclic Pyridinones

The compound is instrumental in the synthesis of new tricyclic pyridinones, which are of interest due to their potential biological activity. These pyridinones are synthesized through a series of reactions, including Suzuki-Miyaura cross-coupling and direct olefination, showcasing the versatility of ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate in complex chemical syntheses (Castera-Ducros, Crozet, & Vanelle, 2006).

Role in the Synthesis of Fused Heterocycles

This compound is used as a building block for the synthesis of various fused heterocycles, which are compounds with rings containing different elements. These heterocycles have garnered interest due to their potential use in pharmaceuticals and other applications. The synthesis process often involves a series of reactions that highlight the chemical flexibility and utility of ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Safety And Hazards

The safety information for Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZADKSDVGABGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679699
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

CAS RN

1215504-30-5
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.